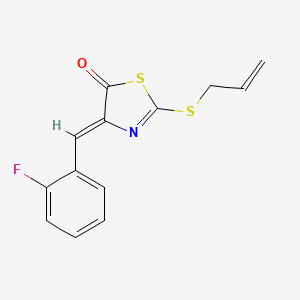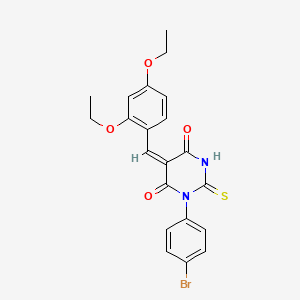
2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory mediators. Additionally, 2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been shown to possess several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α, thereby reducing inflammation. This compound also exhibits antimicrobial activity by disrupting the cell membrane of bacteria and fungi. Furthermore, 2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been shown to induce apoptosis in cancer cells, thereby inhibiting tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one in lab experiments include its wide range of biological activities, its ease of synthesis, and its low toxicity. However, the limitations of using this compound in lab experiments include its poor solubility in aqueous solutions, its instability under acidic conditions, and its potential to form adducts with other compounds.
Orientations Futures
There are several future directions for the research on 2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one. These include:
1. Further studies on the mechanism of action of this compound, particularly with regards to its anti-inflammatory and anticancer activities.
2. Development of novel derivatives of 2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one with improved pharmacological properties.
3. Investigation of the potential of this compound as a lead compound for the development of new drugs for the treatment of inflammatory diseases, infections, and cancer.
4. Evaluation of the safety and efficacy of this compound in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of 2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one involves the reaction of 2-mercapto-4-(2-fluorobenzylidene)-5(4H)-thiazolone with allyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The product is then purified by column chromatography using a suitable eluent.
Applications De Recherche Scientifique
2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in drug discovery. It has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound also exhibits antimicrobial activity against a wide range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Furthermore, 2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been shown to possess anticancer activity by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
(4Z)-4-[(2-fluorophenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNOS2/c1-2-7-17-13-15-11(12(16)18-13)8-9-5-3-4-6-10(9)14/h2-6,8H,1,7H2/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMGDDQWPYBLQZ-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=CC2=CC=CC=C2F)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=N/C(=C\C2=CC=CC=C2F)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-bromophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5200356.png)
![methyl 7-cyclopropyl-1-methyl-3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5200363.png)
![2-phenoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5200367.png)
![4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B5200380.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[(3-methyl-2-pyridinyl)methyl]benzamide](/img/structure/B5200381.png)
![3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole)](/img/structure/B5200388.png)
![1-(3-chlorobenzoyl)-6-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B5200394.png)
![4-[5-(4-bromophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5200397.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B5200405.png)
![4-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine bis(trifluoroacetate)](/img/structure/B5200413.png)
![5-(1-piperidinyl)-2-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3(2H)-pyridazinone](/img/structure/B5200421.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B5200448.png)
![3-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5200451.png)